REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[S:9][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:11][N:12]=1.[Mn]([O-])(=O)(=O)=[O:20].[K+].[Mn]([O-])(=O)(=O)=O.[OH2:30]>>[C:13]1([C:10]2[S:9][C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[C:1]([OH:20])=[O:30])=[N:12][N:11]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)C=1SC(=NN1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
475 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Unreacted 2-o-methylphenyl-5-phenyl-1,3,4-thiadiazole which separated
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(S1)C1=C(C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |